molecular formula C13H9NO4 B3318461 5-Nitro-2-phenoxybenzaldehyde CAS No. 99847-09-3

5-Nitro-2-phenoxybenzaldehyde

Cat. No. B3318461
CAS RN: 99847-09-3
M. Wt: 243.21 g/mol
InChI Key: UILWHYLTBYVYOU-UHFFFAOYSA-N
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Patent
US06518268B1

Procedure details

2-Fluoro-5-nitrobenzaldehyde (0.055 g, 0.33 mmol) was dissolved in N,N-dimethyl-formamide (2.8 mL), and phenol (0.077 g, 0.82 mmol) and potassium carbonate (0.11 g, 0.82 mmol) were added thereto, followed by stirring at 25° C. for 1 hour. After a conventional treatment, the residue was purified by silica gel chromatography (eluted with chloroform), to obtain 5-nitro-2-phenoxybenzaldehyde (77 mg, 98%).
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:3]([CH:6]=1)[CH:4]=[O:5])([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.055 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.077 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a conventional treatment, the residue was purified by silica gel chromatography (eluted with chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C=O)C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.